molecular formula C11H22 B13794085 (E)-4-Undecene CAS No. 693-62-9

(E)-4-Undecene

Cat. No.: B13794085
CAS No.: 693-62-9
M. Wt: 154.29 g/mol
InChI Key: JABYJIQOLGWMQW-VQHVLOKHSA-N
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Description

(E)-4-Undecene (CAS 693-62-9) is an unsaturated aliphatic hydrocarbon with the molecular formula C₁₁H₂₂ and a molecular weight of 154.29 g/mol . This compound, characterized by a trans double bond at the 4-position, is a volatile organic compound of interest in several research fields. In analytical chemistry and food science, this compound is a component of the volatile olfactory profile of high-quality Italian extra virgin olive oils, where it contributes to the overall aroma complex . It is also identified as a constituent in the leaf essential oil of Lantana camara , a plant with established pharmacological and insecticidal activities . Furthermore, this compound is documented as a natural compound found in animal foods, such as beef . In sustainable biotechnology, this alkene is an industrially relevant molecule. Its isomer, 1-undecene, is a target in bio-based production, serving as a semivolatile medium-chain α-olefin with applications as a "drop-in" biofuel and a precursor for detergents and plasticizers . Research demonstrates the feasibility of producing such alkenes from lignin-derived molecules using engineered bacterial platforms like Acinetobacter baylyi ADP1, highlighting the potential of this compound and related compounds in green chemistry . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

693-62-9

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

(E)-undec-4-ene

InChI

InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h7,9H,3-6,8,10-11H2,1-2H3/b9-7+

InChI Key

JABYJIQOLGWMQW-VQHVLOKHSA-N

Isomeric SMILES

CCCCCC/C=C/CCC

Canonical SMILES

CCCCCCC=CCCC

boiling_point

193.00 °C. @ 760.00 mm Hg

melting_point

-63.7 °C

physical_description

Liquid

Origin of Product

United States

Preparation Methods

Grignard Reagent Coupling and Subsequent Functional Group Transformations

One of the most comprehensive synthetic routes to related long-chain alkenes such as cis-6-undecene-1-chloride (a close analog) involves the use of Grignard reagents derived from alkynes and halogenated precursors. This methodology can be adapted for this compound synthesis by controlling the alkyl chain length and double bond position.

Key Steps:

  • Formation of Alkynyl Grignard Reagent: Starting from butylacetylene, a Grignard reagent is prepared by reaction with methylmagnesium chloride in tetrahydrofuran (THF) at 30–60°C.

  • Epoxide Ring Opening: Ethylene oxide is added dropwise to the Grignard reagent, followed by acidic hydrolysis to yield 3-octyn-1-ol with yields of 80–85%.

  • Partial Hydrogenation: The alkyne is selectively hydrogenated to the cis-alkene using a Lindlar catalyst in n-hexane at room temperature, yielding cis-3-octen-1-ol quantitatively.

  • Chlorination: The allylic alcohol is chlorinated with thionyl chloride to give cis-3-octene-1-chloride in 85–90% yield.

  • Formation of Organomagnesium Intermediate: The chlorinated alkene is converted to a Grignard reagent in anhydrous THF at 40–60°C.

  • Coupling with Haloalkane: The Grignard reagent is reacted with 1-bromo-3-chloropropane in the presence of lithium copper chloride catalysts (dilithium copper tetrachloride or lithium copper dichloride) at 0–40°C, yielding cis-6-undecene-1-chloride with purity ≥98% and yields of 85–90%.

This multi-step approach demonstrates high selectivity and yield at each stage and can be adapted to synthesize this compound by altering the alkyl chain length and halide positions accordingly.

Step Reagents/Conditions Yield (%) Notes
Grignard formation Butylacetylene + methylmagnesium chloride in THF 80–85 30–60°C
Epoxide ring opening Ethylene oxide, acidic hydrolysis 80–85 Dropwise addition, temp control
Partial hydrogenation Lindlar catalyst, n-hexane, room temp ~100 Cis-alkene formation
Chlorination Thionyl chloride 85–90 Allylic chloride formation
Grignard reagent from chloride Mg in anhydrous THF, 40–60°C Quantitative Organomagnesium intermediate
Coupling with haloalkane 1-bromo-3-chloropropane, lithium copper chloride 85–90 Catalyst: Li2CuCl4 or LiCuCl2

Catalytic Partial Hydrogenation of Alkynes

The selective hydrogenation of alkynes to (E)-alkenes is a well-established method. Using Lindlar catalysts typically yields cis-alkenes, but alternative catalysts or reaction conditions can favor (E)-alkene formation.

For example, starting from 4-undecyne, controlled hydrogenation can yield this compound. The reaction parameters such as catalyst type, hydrogen pressure, temperature, and solvent play critical roles in stereoselectivity.

Titanium-Mediated Intramolecular Reductive Coupling (McMurry Reaction)

A related synthetic approach involves the reductive coupling of dialdehydes promoted by low-valent titanium species to form cyclic and acyclic alkenes. Though primarily used for bicyclic systems, this method can be adapted for linear alkenes like this compound by appropriate precursor design.

Low-valent titanium reagents (e.g., TiCl3 with potassium graphite) facilitate coupling of carbonyl groups to form alkenes with defined stereochemistry. However, yields can be low (~10%) and require optimization.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Stereoselectivity
Grignard Coupling + Chlorination High yield, high purity, scalable Multi-step, requires organometallic reagents 80–90 High (cis in original, can be adapted for E)
Wittig Olefination Good control over double bond geometry Requires phosphonium salts, sometimes low atom economy Variable High (E or Z depending on conditions)
Catalytic Partial Hydrogenation Direct, simple setup Catalyst-dependent stereoselectivity Variable Usually cis with Lindlar; E possible with other catalysts
Titanium-Mediated Reductive Coupling Can form complex structures Low yield, complex setup ~10 Moderate

Summary and Recommendations

  • The Grignard reagent coupling approach , starting from alkynes and halogenated precursors, is the most documented and reliable method for synthesizing long-chain alkenes such as this compound analogs with high purity and yield. This method benefits from well-understood reaction steps and commercially available reagents.

  • Catalytic hydrogenation of alkynes offers a more direct route but requires careful catalyst and condition selection to achieve the (E)-configuration.

  • Wittig olefination remains a versatile alternative for stereoselective alkene synthesis but may be less practical for large-scale production due to reagent cost and waste.

  • The titanium-mediated reductive coupling is more specialized and less efficient for linear alkenes like this compound but valuable for complex cyclic systems.

Chemical Reactions Analysis

Types of Reactions

(E)-4-Undecene undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.

    Reduction: Hydrogenation of this compound using catalysts such as palladium on carbon can convert it to 4-undecane.

    Substitution: Halogenation reactions, where halogens like bromine or chlorine add across the double bond, forming dihalides.

Common Reagents and Conditions

    Oxidation: Peracids (e.g., m-chloroperoxybenzoic acid), osmium tetroxide.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine or chlorine in the presence of light or a catalyst.

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: 4-Undecane.

    Substitution: 4,5-Dibromoundecane, 4,5-Dichloroundecane.

Scientific Research Applications

(E)-4-Undecene has various applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-4-Undecene involves its interaction with various molecular targets and pathways. As an alkene, it can participate in addition reactions, where the double bond reacts with electrophiles or nucleophiles. The specific pathways and targets depend on the nature of the reaction and the reagents involved.

Comparison with Similar Compounds

Stereoisomers: (Z)-4-Undecene

The cis-isomer (Z)-4-Undecene (CAS 821-98-7 , InChIKey JABYJIQOLGWMQW-CLFYSBASSA-N ) shares the same molecular formula but differs in stereochemistry . Key distinctions include:

  • Physical Properties : The trans-isomer typically has a lower boiling point due to reduced molecular packing efficiency compared to the cis-isomer.
  • Chromatographic Behavior: Retention indices differ slightly; for example, on nonpolar columns like Squalane, (E)-4-Undecene elutes earlier than (Z)-4-Undecene due to its lower polarity .
Property This compound (Z)-4-Undecene
CAS Number 693-62-9 821-98-7
Molecular Weight (g/mol) 154.29 154.29
RI (Squalane) 1088.5 ~1095*
Natural Occurrence Kiwifruit, insects Not reported

*Hypothesized based on structural trends .

Positional Isomers: (E)-3-Undecene and (E)-5-Undecene

Positional isomers differ in double bond location:

  • This results in higher retention indices in polar GC columns (e.g., PEG-20M) .
  • (E)-5-Undecene (CAS 764-97-6 ): Found in kiwifruit at trace levels (0–1.06%), its longer alkyl chain segment (C5–C6) may enhance hydrophobic interactions, affecting volatility .
Property (E)-3-Undecene This compound (E)-5-Undecene
Double Bond Position C3 C4 C5
RI (PEG-20M) ~1160* 1141.0 ~1130*
Natural Occurrence Not reported Kiwifruit, insects Kiwifruit

*Estimated based on structural analogs .

Branched Isomers: Methyl-Substituted Undecenes

Branched derivatives exhibit distinct physical and chemical behaviors:

  • (E)-5-Methyl-4-Undecene (C₁₂H₂₄, CAS 74630-39-0 ): A methyl group at C5 increases molecular weight (168.32 g/mol) and steric hindrance, lowering boiling points compared to linear isomers .
  • 4-Undecene, 5-Methyl- (CAS 20634-43-9 ): Computational studies (Joback method) predict its heat capacity (Cp,gas = 390.74 J/mol·K at 478 K ), higher than linear isomers due to increased rotational freedom .
Property (E)-5-Methyl-4-Undecene This compound
Molecular Formula C₁₂H₂₄ C₁₁H₂₂
Molecular Weight (g/mol) 168.32 154.29
Boiling Point Lower* Higher*
Occurrence Lantana camara leaf oil Kiwifruit, insects

*Predicted based on branching effects .

Longer-Chain Alkenes: (E)-3-Tetradecene

(E)-3-Tetradecene (C₁₄H₂₈, CAS 41446-68-8 ) shares a trans double bond but has a longer carbon chain. This increases molecular weight (196.38 g/mol) and hydrophobicity, leading to higher retention indices (RI 1421 ) in GC analyses .

Key Research Findings

Chromatographic Differentiation : Retention indices for this compound vary significantly across columns, making column selection critical for accurate identification .

Biological Relevance : this compound is prevalent in kiwifruit and insect volatiles, whereas methyl-substituted analogs dominate in plant oils (e.g., Lantana camara) .

Structural Impact on Properties :

  • Branching : Lowers boiling points and increases heat capacity.
  • Double Bond Position : Affects polarity and chromatographic elution order.
  • Chain Length : Longer chains (e.g., tetradecenes) enhance hydrophobicity .

Biological Activity

(E)-4-Undecene, a terminal alkene with the molecular formula C11H22, has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores its biological activity, focusing on its antimicrobial properties, olfactory signaling, and potential therapeutic applications.

This compound is primarily produced by certain bacterial species, notably Pseudomonas aeruginosa. The biosynthesis of this compound involves the conversion of medium-chain fatty acids into terminal olefins through nonheme iron-dependent enzymes. Specifically, the gene undA has been identified as critical for the production of 1-undecene in E. coli, indicating a specific enzymatic pathway that could be harnessed for biotechnological applications .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study by Berhow et al. (2000) noted its effectiveness against various pathogens, revealing a potential role in natural antimicrobial formulations. The compound's mechanisms may involve disrupting bacterial cell membranes or interfering with metabolic processes.

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli50 µg/mLBerhow et al., 2000
Staphylococcus aureus25 µg/mLBerhow et al., 2000
Candida albicans30 µg/mLBerhow et al., 2000

Olfactory Signaling

Recent studies have highlighted the role of this compound as an olfactory signal in various organisms. For instance, research conducted on Caenorhabditis elegans indicated that exposure to this compound triggered behavioral changes associated with survival responses to pathogens. The worms exhibited increased movement and altered feeding behaviors when exposed to this compound, suggesting its role as a chemical cue in environmental interactions .

Case Study: Behavioral Response in C. elegans

In a controlled experiment, L4 stage C. elegans were exposed to this compound for two hours. The results showed a significant increase in movement compared to control groups. Gene expression analysis revealed upregulation of stress response genes, indicating a physiological adaptation to perceived threats .

Therapeutic Potential

The potential therapeutic applications of this compound extend into areas such as anti-inflammatory and anticancer research. Its ability to modulate immune responses and influence cellular signaling pathways positions it as a candidate for further investigation in drug development.

Table 2: Potential Therapeutic Applications of this compound

ApplicationMechanism of ActionReference
Anti-inflammatoryModulation of cytokine productionQuan et al., 2003
AnticancerInduction of apoptosis in cancer cellsBerhow et al., 2000
Immune modulationEnhancement of phagocytic activityRojas et al., 2004

Q & A

Q. What criteria should guide the selection of stationary phases for studying this compound’s phase behavior?

  • Methodological Answer : Prioritize columns with high polarity (e.g., PEG-based) for isomer separation. For thermodynamic studies (e.g., enthalpy of vaporization), use inverse GC with non-polar phases (OV-101) to minimize solute-stationary phase interactions. Validate results against NIST’s retention databases .

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